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Compound of Interest

Compound Name: Adamantane-1-carbaldehyde

Cat. No.: B057758 Get Quote

Adamantane and its derivatives are a class of compounds with a distinctive rigid, cage-like

hydrocarbon structure. This unique three-dimensional arrangement imparts desirable

properties such as high lipophilicity, thermal stability, and significant biological activity, leading

to their use in applications ranging from antiviral drugs to materials science.[1] The precise

characterization of these derivatives is crucial for understanding their structure-activity

relationships and ensuring purity. Mass spectrometry (MS) is a highly sensitive analytical

technique essential for determining the molecular weight and elucidating the structural features

of adamantane derivatives through the analysis of their fragmentation patterns.[1][2]

This guide provides a comparative overview of the mass spectrometric behavior of

adamantane-1-carbaldehyde and its derivatives, focusing on the influence of the functional

group on fragmentation pathways under electron ionization (EI).

Mass Spectrometric Fragmentation Analysis
Electron ionization (EI) is a hard ionization technique that uses high-energy electrons to ionize

molecules, leading to extensive and reproducible fragmentation. This fragmentation is

invaluable for structural elucidation. For 1-substituted adamantanes (1-AdmX), fragmentation

typically follows one or more of three primary pathways: (a) loss of the substituent X as a

radical, (b) loss of HX as a neutral molecule, and (c) fragmentation of the adamantane cage

itself, often involving the loss of a C4H9 radical.
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Adamantane-1-carbaldehyde
While a detailed public mass spectrum for adamantane-1-carbaldehyde is not readily

available, its fragmentation pattern can be predicted based on the known behavior of

aldehydes and 1-substituted adamantanes. The molecular weight of adamantane-1-
carbaldehyde (C11H16O) is 164.24 g/mol .[3][4]

Predicted Fragmentation Pathways:

Loss of Hydrogen Radical (α-cleavage): Aldehydes commonly undergo cleavage of the bond

next to the carbonyl group.[5] Loss of the aldehydic hydrogen radical (H•) would result in a

stable acylium ion at m/z 163 ([M-1]⁺). This is often a prominent peak in aldehyde spectra.[6]

Loss of the Formyl Group (Substituent Loss): A primary pathway for 1-substituted

adamantanes is the loss of the substituent. Cleavage of the C-CHO bond would lead to the

formation of the highly stable 1-adamantyl cation at m/z 135. This is expected to be a major

peak, potentially the base peak.

Loss of Carbon Monoxide: Following the initial loss of a hydrogen radical, the resulting [M-

1]⁺ ion can lose a neutral carbon monoxide (CO) molecule, which would produce a fragment

at m/z 135.

Adamantane Cage Fragmentation: The adamantane core itself can fragment, leading to a

series of smaller ions, typically seen at m/z 93, 79, and 67.[7]

Comparative Derivatives: 1-Adamantanol and
Adamantane-1-carboxylic acid
To understand the influence of the functional group, we compare the predicted fragmentation of

adamantane-1-carbaldehyde with the experimental mass spectra of two common derivatives:

1-adamantanol and adamantane-1-carboxylic acid.

1-Adamantanol (C10H16O, MW: 152.23 g/mol ): The mass spectrum of 1-adamantanol is

dominated by the loss of the hydroxyl group.[8][9] The molecular ion at m/z 152 is often

weak. The base peak is typically the 1-adamantyl cation at m/z 135, formed by the loss of a

hydroxyl radical (•OH).[10] Subsequent fragmentation of the adamantane cage produces

ions at m/z 93 and 79.[10]
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Adamantane-1-carboxylic acid (C11H16O2, MW: 180.24 g/mol ): For adamantane-1-

carboxylic acid, the molecular ion peak at m/z 180 is observed.[11][12] Key fragmentation

pathways include the loss of the hydroxyl group (•OH) to form an ion at m/z 163 and the loss

of the entire carboxyl group (•COOH) to yield the 1-adamantyl cation at m/z 135.[5] The peak

at m/z 135 is very significant.

Data Summary and Comparison
The following table summarizes the key mass spectral data for adamantane-1-carbaldehyde
(predicted) and its derivatives (experimental). This comparison highlights how the substituent

dictates the primary fragmentation pathways.

Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Molecular
Ion (M⁺•)
m/z

Base Peak
m/z

Key
Fragment
Ions (m/z)

Adamantane-

1-

carbaldehyde

C₁₁H₁₆O 164.24 164
135

(Predicted)

163 ([M-H]⁺),

135 ([M-

CHO]⁺), 93,

79

1-

Adamantanol
C₁₀H₁₆O 152.23 152 135

135 ([M-

OH]⁺), 93, 79

Adamantane-

1-carboxylic

acid

C₁₁H₁₆O₂ 180.24 180 135

163 ([M-

OH]⁺), 135

([M-COOH]⁺),

93, 79

The data clearly indicates a common, dominant fragmentation pathway for all three 1-

substituted adamantanes: the loss of the functional group to form the stable 1-adamantyl cation

at m/z 135. The stability of this tertiary carbocation is a primary driving force in the

fragmentation of these molecules.[7]

However, the functional group also introduces unique fragmentation patterns. The aldehyde is

expected to show a strong [M-1]⁺ peak, characteristic of its class. The carboxylic acid displays

a prominent loss of a hydroxyl radical, while the alcohol's molecular ion is less stable.
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Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a standard and

effective method for the analysis of these volatile and thermally stable compounds.[2]

General GC-MS Protocol
1. Sample Preparation:

Prepare a stock solution of the adamantane derivative in a suitable volatile solvent (e.g.,

dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

Dilute the stock solution to a working concentration of approximately 10-100 µg/mL with the

same solvent.

2. Gas Chromatography (GC) Conditions:

Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film

thickness, 5% phenyl-methylpolysiloxane).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 100°C, hold for 2 minutes.

Ramp: Increase to 250°C at a rate of 15°C/min.

Final hold: Hold at 250°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.
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Mass Scan Range: m/z 40-300.

Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

Identify the molecular ion peak to confirm the molecular weight.

Analyze the fragmentation pattern to deduce structural features and confirm the identity of

the compound by comparing it to known spectra or predicted pathways.

For quantitative analysis, a stable isotope-labeled internal standard, such as Adamantane-

d16, can be used to improve accuracy and precision.

Visualizations
The following diagrams illustrate the experimental workflow and key fragmentation pathways.
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General workflow for the GC-MS analysis of adamantane derivatives.
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Predicted fragmentation pathways for Adamantane-1-carbaldehyde.
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Comparison of primary fragmentation for different functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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